N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of related oxadiazole derivatives involves multi-step chemical reactions. For instance, a compound was synthesized by reacting methyl 2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl acetate and N,N-dimethylformamide dimethyl acetal, indicating a method that may be adapted for our target compound (Chen et al., 2004). This process involves intramolecular and intermolecular hydrogen bonding, which could influence the synthesis outcomes of similar compounds.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives showcases various bonding interactions critical for their stability and function. For example, in a closely related compound, intramolecular C—H⋯O and C—H⋯N hydrogen bonds, along with intermolecular C—H⋯π and C—H⋯O interactions, were observed, which are essential for understanding the molecular arrangement and stability of such compounds (Chen et al., 2004).
Chemical Reactions and Properties
The reactivity of oxadiazole derivatives with various reagents can lead to a wide range of chemical reactions, resulting in the formation of new compounds. For instance, the reaction between N-(3,4-dichlorophenethyl)-N-methylamine and 3-chloromethyl-5-phenyl-1,2,4-oxadiazole explored ring fission and bond cleavage reactions, showcasing the compound's chemical reactivity and potential for generating diverse molecular structures (Jäger et al., 2002).
Physical Properties Analysis
Physical properties, such as crystallinity, melting point, and solubility, are crucial for the application and handling of these compounds. The crystal structure analysis of related compounds provides insights into their stability under various conditions and their interactions at the molecular level. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide (1: 1) revealed stabilization by hydrogen bonds and π···π interactions, indicative of the solid-state behavior of similar oxadiazole derivatives (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, pH stability, and photochemical behavior, define the compound's application scope. Studies on similar compounds, such as the exploration of N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides, provide valuable data on the chemical behavior and potential applications of oxadiazole derivatives in various fields (Reddy et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)15(20)17-9-13-18-14(19-23-13)10-6-7-11(21-4)12(8-10)22-5/h6-8H,9H2,1-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGAFWKZOIXTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide |
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